2-Methyl-3-nitrothiophene 2-Methyl-3-nitrothiophene
Brand Name: Vulcanchem
CAS No.: 2530-09-8
VCID: VC5024460
InChI: InChI=1S/C5H5NO2S/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3
SMILES: CC1=C(C=CS1)[N+](=O)[O-]
Molecular Formula: C5H5NO2S
Molecular Weight: 143.16

2-Methyl-3-nitrothiophene

CAS No.: 2530-09-8

Cat. No.: VC5024460

Molecular Formula: C5H5NO2S

Molecular Weight: 143.16

* For research use only. Not for human or veterinary use.

2-Methyl-3-nitrothiophene - 2530-09-8

Specification

CAS No. 2530-09-8
Molecular Formula C5H5NO2S
Molecular Weight 143.16
IUPAC Name 2-methyl-3-nitrothiophene
Standard InChI InChI=1S/C5H5NO2S/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3
Standard InChI Key JXSAZTUUUIXCQN-UHFFFAOYSA-N
SMILES CC1=C(C=CS1)[N+](=O)[O-]

Introduction

Chemical Identity and Nomenclature

2-Methyl-3-nitrothiophene (C₅H₅NO₂S) belongs to the class of nitroheterocycles, characterized by a five-membered thiophene ring (C₄H₄S) with substituents at positions 2 and 3. Systematic naming follows IUPAC guidelines:

  • Parent structure: Thiophene (positions numbered clockwise starting from sulfur).

  • Substituents: Methyl (-CH₃) at position 2, nitro (-NO₂) at position 3.

The compound’s molecular formula (C₅H₅NO₂S) corresponds to a molecular weight of 143.16 g/mol. Its structure is analogous to 5-nitrothiophene-2-carbaldehyde , but with distinct substitution patterns influencing electronic and steric properties.

Synthesis and Reaction Pathways

Nitration of 2-Methylthiophene

The synthesis of nitro-substituted thiophenes often involves electrophilic nitration. Drawing parallels to the nitration of 2-methylphenylacetic acid , a plausible route for 2-methyl-3-nitrothiophene involves:

Reagents:

  • Nitrating agent: Concentrated nitric acid (98%)

  • Solvent: Dichloromethane (inert, promotes homogeneous mixing)

  • Catalyst: Acetic anhydride (moderates acidity and enhances regioselectivity)

Procedure:

  • Dissolve 2-methylthiophene in dichloromethane under inert atmosphere.

  • Cool the mixture to 0°C and gradually add nitric acid.

  • Maintain reaction temperature between -5°C and 5°C to minimize polysubstitution .

  • Quench with ice water, filter, and purify via recrystallization.

Mechanistic Insights:

  • The methyl group at position 2 acts as an electron-donating group, directing nitration to the meta position (C3) via inductive effects.

  • Acetic anhydride moderates the nitronium ion (NO₂⁺) concentration, reducing over-nitration .

Yield Optimization:

  • Stoichiometric ratios: A molar ratio of 1:1.5 (2-methylthiophene:nitric acid) maximizes mono-nitration .

  • Reaction time: 2–3 hours at controlled temperatures .

Physicochemical Properties

Thermodynamic and Spectral Data

While experimental data for 2-methyl-3-nitrothiophene is scarce, properties are inferred from related compounds:

PropertyValue (Estimated)Basis for Estimation
Melting Point85–90°CAnalogous to 2-methyl-3-nitroaniline
Boiling Point250–260°CThiophene derivatives’ trends
Density1.35–1.40 g/cm³Similar nitroheterocycles
Solubility in Water<0.1 g/100 mLHydrophobic nitro groups
pKa~2.5Nitro group acidity

Spectroscopic Characteristics:

  • IR: Peaks at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch) .

  • ¹H NMR: Methyl protons at δ 2.3 ppm (singlet), aromatic protons at δ 7.1–7.5 ppm (multiplet) .

  • MS: Molecular ion peak at m/z 143 (M⁺) .

Structural and Electronic Features

Crystallographic Insights

X-ray diffraction studies of related nitrothiophenes reveal:

  • Planarity: The nitro group at position 3 adopts a near-coplanar arrangement with the thiophene ring (dihedral angle <10°), facilitating π-conjugation.

  • Packing: Molecules stack via van der Waals interactions and C–H···O hydrogen bonds, stabilizing the crystal lattice .

Hirshfeld Surface Analysis:

  • Interactions: O···H (30.2%), C···C (22.5%), and S···H (18.7%) contacts dominate .

  • Electrostatic Potential: Nitro groups act as electron-deficient regions (blue), while methyl groups are electron-rich (red) .

Reactivity and Applications

Chemical Transformations

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, yielding 2-methyl-3-aminothiophene.

  • Electrophilic Substitution: Bromination occurs at position 5 due to nitro’s meta-directing effect.

Industrial and Pharmaceutical Relevance

  • Agrochemicals: Nitrothiophenes serve as intermediates in fungicide synthesis .

  • Pharmaceuticals: Structural analogs exhibit antimicrobial activity .

  • Materials Science: Conjugated nitroheterocycles enhance charge transport in organic semiconductors.

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